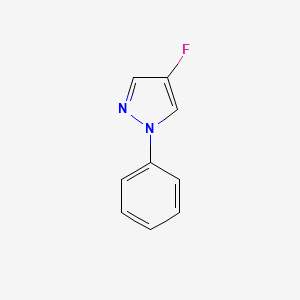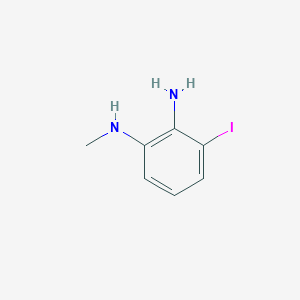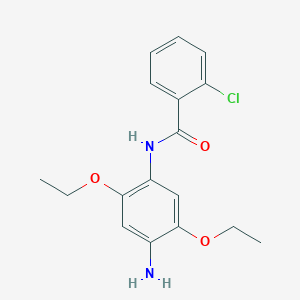
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C17H20N2O3Cl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two ethoxy groups, and a chlorobenzamide moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 4-amino-2,5-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
相似化合物的比较
Similar Compounds
N-(4-amino-2,5-diethoxyphenyl)benzamide: Lacks the chlorine atom, resulting in different reactivity and applications.
N-(4-amino-2,5-dimethoxyphenyl)-2-chlorobenzamide: Contains methoxy groups instead of ethoxy groups, affecting its solubility and reactivity.
N-(4-amino-2,5-diethoxyphenyl)-4-chlorobenzamide: The chlorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C17H19ClN2O3 |
|---|---|
分子量 |
334.8 g/mol |
IUPAC 名称 |
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H19ClN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21) |
InChI 键 |
KFXWSLOBIUZWDL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


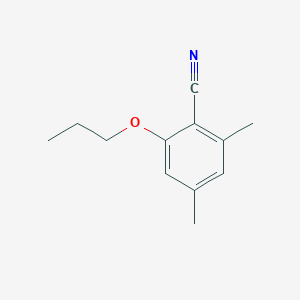
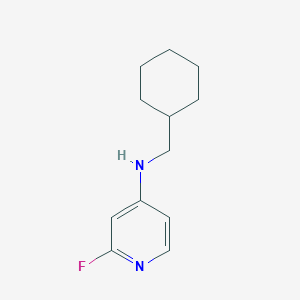

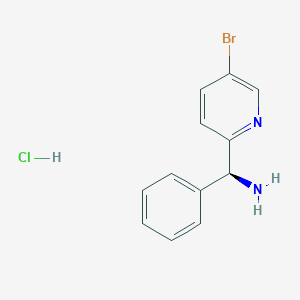
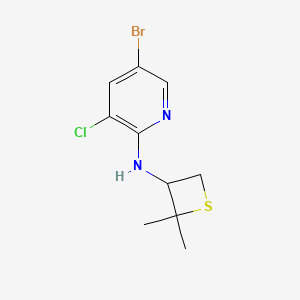


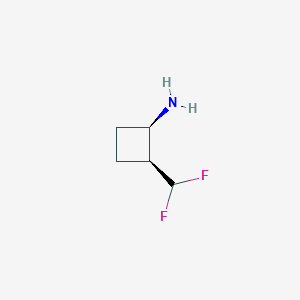
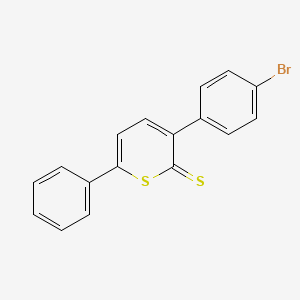
![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
